3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is an organic compound with the molecular formula C₉H₁₁BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromomethyl group attached to a cyclopropylmethyl group, which is further connected to the thiophene ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene typically involves the bromination of a cyclopropylmethyl thiophene precursor. One common method includes the reaction of cyclopropylmethyl thiophene with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the methyl group attached to the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, minimizing the formation of by-products and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines.
Major Products Formed
Scientific Research Applications
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene depends on its specific application and the nature of its derivatives. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)thiophene: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
Cyclopropylmethyl thiophene:
Uniqueness
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is unique due to the presence of both the bromomethyl and cyclopropylmethyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for diverse chemical modifications and the exploration of various biological and industrial applications .
Biological Activity
3-([1-(Bromomethyl)cyclopropyl]methyl)thiophene is a compound that belongs to the thiophene family, characterized by its unique structural features, including a bromomethyl cyclopropyl group. Thiophene derivatives have been noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring and the introduction of the bromomethyl and cyclopropyl groups. One notable method includes the use of Grignard reagents to form the desired thiophene derivatives through electrophilic aromatic substitution.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene derivatives, including those structurally related to this compound. For instance, a related compound demonstrated significant cytotoxicity against various tumor cell lines (K562, RKO, A-549, MCF-7, PC-3, and HeLa). The mechanism of action appears to involve apoptosis induction without causing DNA fragmentation, as indicated by low micronuclei incidence in treated cells .
Table 1: Cytotoxicity of Thiophene Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | <10 | Apoptosis induction |
Goniofufurone analogue | K562 | 5.0 | Apoptosis with minimal genotoxicity |
Doxorubicin | K562 | 2.5 | DNA intercalation and apoptosis |
Antimicrobial Activity
Compounds containing thiophene moieties have also been explored for their antimicrobial properties . Preliminary data suggest that this compound may exhibit activity against certain bacterial strains. The presence of halogen substituents like bromine is known to enhance the reactivity and potentially the antimicrobial efficacy of such compounds.
The biological activity of this compound likely involves interaction with specific molecular targets within cells. This interaction can modulate various signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit key kinases involved in cancer progression .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various thiophene derivatives, this compound was found to significantly inhibit cell growth in K562 cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and E. coli revealed that thiophene derivatives exhibited varying degrees of inhibition, suggesting potential for further development as antimicrobial agents.
Properties
Molecular Formula |
C9H11BrS |
---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H11BrS/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6H,2-3,5,7H2 |
InChI Key |
LEAAMRQMFJCBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.